6-Acetamidohexanoic acid hydrate
Description
6-Acetamidohexanoic acid hydrate (CAS: 57-08-9), also known as Acexamic Acid or ε-acetamidocaproic acid, is a six-carbon aliphatic compound with an acetamide group at the terminal position and a carboxylic acid group. Its molecular formula is C₈H₁₅NO₃·xH₂O, and it is commonly used as a pharmaceutical intermediate, particularly in treating gastrointestinal disorders such as gastric ulcers and intestinal inflammation . The compound is commercially available with a purity of ≥98% and is classified as a "launched" clinical agent .
Key properties include:
- Solubility: Highly soluble in water and polar organic solvents.
- Synthesis: Likely derived from the acetylation of 6-aminohexanoic acid (CAS: 60-32-2), a precursor with well-established synthetic routes .
- Applications: Beyond pharmaceuticals, it serves as a substrate in electrochemical depolymerization of nylon-6, achieving a 70% yield of adipic acid under optimized conditions (200–250°C, 0.75 M H₂SO₄, and cobalt acetate catalyst) .
Properties
IUPAC Name |
6-acetamidohexanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.H2O/c1-7(10)9-6-4-2-3-5-8(11)12;/h2-6H2,1H3,(H,9,10)(H,11,12);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYRPCAVEVKLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCC(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Hydrolysis of Caprolactam
The primary industrial route involves hydrolyzing caprolactam to 6-aminohexanoic acid, followed by acetylation. Key steps include:
-
Reaction : Caprolactam is treated with aqueous potassium hydroxide (KOH) at 90–95°C for 10 hours.
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Neutralization : The product is neutralized with acetic acid in isopropanol, yielding 6-aminohexanoic acid.
-
Acetylation : The amino group is acetylated using acetic anhydride in acetic acid under catalytic conditions (e.g., p-toluenesulfonic acid).
Example Protocol (Patent WO2020031201A1):
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Hydrolysis | Caprolactam + KOH (90–95°C, 10 h) | 85–90% | 99.9% (HPLC) |
| Acetylation | Acetic anhydride, AcOH, p-TsOH (120°C, 6 h) | 92% | 99.5% |
Key Data :
-
Purification : Recrystallization in water/isopropanol removes residual caprolactam.
-
Scalability : Demonstrated at 500 g scale with consistent yields.
Direct Acetylation of 6-Aminohexanoic Acid
Solvent-Based Acetylation
A sustainable approach uses recycled acetic anhydride/acetic acid mixtures to reduce costs:
Performance Comparison:
| Ac₂O Content | Temperature | Time | Yield |
|---|---|---|---|
| 85% | 80°C | 6 h | 92% |
| 71% | 80°C | 6 h | 91% |
| 41% | 80°C | 6 h | 90% |
Advantages :
Alternative Synthetic Routes
Enzymatic Oxidation of 1,6-Hexanediol
A biobased method employs Gluconobacter oxydans to oxidize 1,6-hexanediol to 6-hydroxyhexanoic acid, which is subsequently aminated and acetylated:
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Step 1 : Microbial oxidation at pH 6–7 yields 6-hydroxyhexanoic acid (95% selectivity).
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Step 2 : Amination via catalytic hydrogenation, followed by acetylation.
Limitations :
Purification and Hydration
Crystallization Techniques
Final hydration is achieved through solvent-antisolvent crystallization:
Hydration Protocol:
| Parameter | Value |
|---|---|
| Solvent | Water |
| Antisolvent | Isopropanol |
| Temperature | 60–65°C |
| Drying | Vacuum, 18 h |
Outcome :
Industrial-Scale Optimization
Process Intensification
Modern plants integrate hydrolysis and acetylation in continuous-flow reactors:
Environmental Impact :
Challenges and Innovations
Byproduct Management
Chemical Reactions Analysis
Types of Reactions: 6-Acetamidohexanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of hexylamine derivatives.
Substitution: Formation of substituted amides.
Scientific Research Applications
6-Acetamidohexanoic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in wound healing and as an antiulcer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-acetamidohexanoic acid hydrate involves its interaction with specific molecular targets. In biological systems, it is believed to modulate enzyme activity and influence cellular pathways related to inflammation and tissue repair. The exact molecular targets and pathways are still under investigation, but it is known to affect the synthesis of certain proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 6-acetamidohexanoic acid hydrate but exhibit distinct chemical and functional profiles:
6-Aminohexanoic Acid (6-AHA)
- Structure : NH₂(CH₂)₅COOH (lacks the acetamide group).
- CAS : 60-32-2 .
- Properties :
- Key Difference: The absence of the acetamide group reduces steric hindrance, making 6-AHA more reactive in polymerization but less stable in physiological environments compared to 6-acetamidohexanoic acid .
6-Azidohexanoic Acid
- Structure : N₃(CH₂)₅COOH.
- CAS : 79598-53-1 .
- Synthesis: Produced via diazotransfer from 6-aminohexanoic acid using imidazole-1-sulfonyl azide .
- Applications :
- Key Difference: The azide group introduces explosive risk and limits biological applications, unlike the biocompatible acetamide group in 6-acetamidohexanoic acid .
6-Acrylamidohexanoic Acid
- Structure : CH₂=CHCONH(CH₂)₅COOH.
- CAS : 20766-85-2 .
- Properties :
- Key Difference: The acrylamide group enables crosslinking in polymers but introduces toxicity concerns absent in 6-acetamidohexanoic acid .
Sodium Acexamate (6-Acetamidohexanoic Acid Sodium Salt)
- Structure : CH₃CONH(CH₂)₅COO⁻Na⁺.
- CAS: Not explicitly listed; derived from parent compound.
- Applications : Industrial and scientific research (e.g., electrolyte formulations) .
- Key Difference : Enhanced water solubility due to the ionic sodium group, making it preferable for electrochemical studies over the hydrate form .
Comparative Data Table
Q & A
Q. What are the key considerations for handling and storing 6-Acetamidohexanoic acid hydrate in laboratory settings?
Methodological Answer:
- Handling Precautions: Avoid skin/eye contact and inhalation; use fume hoods and PPE (gloves, lab coats). Electrostatic charge buildup must be mitigated during transfer .
- Storage Conditions: Store in tightly sealed containers in dry, well-ventilated areas. Opened containers must be resealed upright to prevent leakage. Incompatible materials (e.g., strong oxidizers) should be segregated .
- End Use: Strictly for research purposes, not validated for medical applications .
Q. What synthetic routes and characterization methods are recommended for this compound?
Methodological Answer:
- Synthesis: Common routes include acetylation of 6-aminohexanoic acid or hydrolysis of related esters. Reaction optimization may involve pH control (e.g., sodium acetate buffer) and coupling agents like EDC/NHS for intermediates .
- Characterization:
Intermediate-Level Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing 6-Acetamidohexanoic acid derivatives?
Methodological Answer:
-
Experimental Design: Use a 2³ factorial design to test variables (temperature, pH, molar ratios). For example:
Factor Low Level (-1) High Level (+1) Temperature 25°C 50°C pH 6.0 8.0 Molar Ratio 1:1 1:2 -
Analysis: Apply ANOVA to identify significant factors. Response surface methodology (RSM) can model yield vs. interactions .
Q. How to assess solubility and stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Solubility Testing: Prepare solutions in PBS (pH 7.4) and acetate buffer (pH 4.5). Use UV-Vis spectroscopy to quantify solubility via calibration curves.
- Stability Protocol: Accelerated degradation studies at 40°C/75% RH. Monitor hydrolysis via LC-MS for byproducts (e.g., hexanoic acid) .
Advanced Research Questions
Q. How to resolve contradictions in purity data between HPLC and NMR for this compound?
Methodological Answer:
- Hypothesis Testing: Contradictions may arise from residual solvents (NMR) vs. column retention artifacts (HPLC).
- Validation Steps:
Q. How to integrate computational modeling with experimental data for predicting 6-Acetamidohexanoic acid’s reactivity?
Methodological Answer:
- In Silico Workflow:
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO using AMBER or GROMACS.
- DFT Calculations: Optimize geometry (B3LYP/6-31G*) to predict nucleophilic attack sites.
- Experimental Validation: Compare MD-predicted solubility with empirical data; validate DFT reactivity via kinetic studies (e.g., esterification rates) .
Cross-Disciplinary Applications
Q. How can this compound be applied in pharmaceutical and chemical engineering research?
Methodological Answer:
- Pharmaceutical: As a linker in prodrugs (e.g., conjugating via its carboxyl group). Validate biocompatibility via cytotoxicity assays (MTT) in HEK293 cells .
- Chemical Engineering: Optimize membrane separation processes (e.g., nanofiltration) for purification. Use process simulation tools (Aspen Plus) to model mass transfer .
Q. What statistical methods ensure rigor in validating 6-Acetamidohexanoic acid’s bioactivity assays?
Methodological Answer:
- Assay Design: Use positive/negative controls (e.g., IL-6/MMP3 standards) .
- Data Analysis:
Data Management and Reproducibility
Q. What protocols ensure data integrity in long-term studies involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
